3-chloro-4-methoxy-N-(2-methylphenyl)benzamide
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Overview
Description
3-chloro-4-methoxy-N-(2-methylphenyl)benzamide is a chemical compound with the molecular formula C15H14ClNO2 and a molecular weight of 275.737 g/mol . It is a benzamide derivative, characterized by the presence of a chloro group at the 3-position, a methoxy group at the 4-position, and an N-(2-methylphenyl) substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(2-methylphenyl)benzamide typically involves the reaction of 3-chloro-4-methoxybenzoic acid with 2-methylaniline in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-chloro-4-hydroxy-N-(2-methylphenyl)benzamide.
Reduction: 4-methoxy-N-(2-methylphenyl)benzamide.
Substitution: 3-substituted-4-methoxy-N-(2-methylphenyl)benzamide derivatives.
Scientific Research Applications
3-chloro-4-methoxy-N-(2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(2-methylphenyl)benzamide is not well-defined. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in various biological pathways. Further research is needed to elucidate its exact mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxy-N-(3-methylphenyl)benzamide
- 3-chloro-4-methoxy-N-(4-methylphenyl)benzamide
- 2-chloro-3-methoxy-N-(2-methylphenyl)benzamide
Uniqueness
3-chloro-4-methoxy-N-(2-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the benzamide core can influence its reactivity and interaction with biological targets .
Properties
CAS No. |
853311-39-4 |
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Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-10-5-3-4-6-13(10)17-15(18)11-7-8-14(19-2)12(16)9-11/h3-9H,1-2H3,(H,17,18) |
InChI Key |
MUXWUUSJQZNPBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
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